4-(3-Aminophenyl)oxane-4-carbonitrile

Description

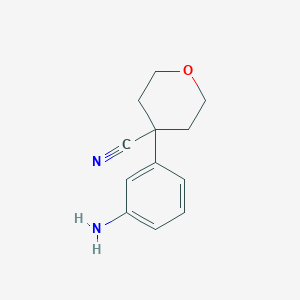

4-(3-Aminophenyl)oxane-4-carbonitrile is a tetrahydropyran (oxane) derivative featuring a carbonitrile group and a 3-aminophenyl substituent at the 4-position.

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-(3-aminophenyl)oxane-4-carbonitrile |

InChI |

InChI=1S/C12H14N2O/c13-9-12(4-6-15-7-5-12)10-2-1-3-11(14)8-10/h1-3,8H,4-7,14H2 |

InChI Key |

FBCWDOSUSPZGJF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(C#N)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(3-Aminophenyl)oxane-4-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the reduction of 4-(4-nitrophenyl)-morpholine-3-one using anhydrous ammonium formate as the reducing agent in the presence of a palladium-carbon catalyst . This method is advantageous due to its mild reaction conditions and high product purity, making it suitable for industrial production.

Chemical Reactions Analysis

4-(3-Aminophenyl)oxane-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, boron reagents, and anhydrous ammonium formate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-(4-nitrophenyl)-morpholine-3-one results in the formation of this compound .

Scientific Research Applications

4-(3-Aminophenyl)oxane-4-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes . In medicine, it is investigated for its potential therapeutic properties, including its interactions with enzymes and receptors. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied, revealing various active regions of charge distribution . The compound’s effects are mediated by its ability to form hydrogen bonds and interact with specific enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of 4-(3-Aminophenyl)oxane-4-carbonitrile and its analogs:

Note: Molar mass for this compound is extrapolated by adjusting the methoxy analog’s formula (C₁₃H₁₅NO₂ → C₁₂H₁₄N₂O) .

Key Observations:

- Electronic Effects: The amino group (NH₂) is a stronger electron donor than methoxy (OCH₃), which may enhance nucleophilic reactivity and interactions with biological targets. In contrast, the trifluoromethyl (CF₃) group withdraws electrons, reducing aromatic ring reactivity .

- Solubility and Lipophilicity: The amino group improves water solubility via hydrogen bonding, whereas methoxy and trifluoromethyl substituents increase lipophilicity, affecting membrane permeability .

- Steric Impact: Bulky groups like dibenzylamino (C₂₀H₂₂N₂O) hinder molecular packing and may reduce crystallization tendencies .

Biological Activity

4-(3-Aminophenyl)oxane-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxane ring substituted with an aminophenyl group and a carbonitrile group. This unique arrangement may influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the oxane ring and carbonitrile group contribute to the compound's overall reactivity. These interactions may modulate enzyme activity and signal transduction pathways, leading to various biological effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Table 1: Antimicrobial activity of this compound.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 | 24 |

| A549 (Lung Cancer) | 7 | 24 |

Table 2: Anticancer activity of this compound.

Study on Antimicrobial Properties

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested in various concentrations, revealing a dose-dependent response with maximum inhibition observed at higher concentrations.

"The results indicate that this compound could be a lead candidate for developing new antibiotics against resistant strains" .

Study on Anticancer Properties

In another study published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were evaluated against several cancer cell lines. The findings highlighted its potential to induce apoptosis in cancer cells through the activation of caspase pathways.

"Our findings suggest that this compound may serve as a scaffold for designing more potent anticancer agents" .

Future Directions

Further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. Additionally, in vivo studies are essential to assess its therapeutic potential and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.